molecular formula C6H8N2O4 B043920 Methyl dihydroorotate CAS No. 23903-57-3

Methyl dihydroorotate

Cat. No. B043920
CAS RN: 23903-57-3
M. Wt: 172.14 g/mol
InChI Key: LRRONAYCHITNSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of methyl dihydroorotate was not directly found, related compounds and methodologies offer insight into possible synthetic approaches. For instance, methyl dichlorofluoroacetate, a compound with potential relevance due to its ester and chlorofluoro functionalities, can undergo reductive coupling–elimination reactions in the presence of zinc(0) and copper(I) chloride, producing α-fluoro-α,β-unsaturated carboxylic acid methyl esters in high yields (Ishihara & Kuroboshi, 1987). This suggests a pathway for constructing similar molecular frameworks through selective functional group transformations.

Molecular Structure Analysis

The molecular structure of dihydroorotate dehydrogenase, an enzyme closely related to the synthesis and metabolism of dihydroorotate compounds, reveals a binuclear zinc center crucial for its catalytic activity. The structure determined through X-ray crystallography illustrates the enzyme's homodimeric nature, with each subunit containing a binuclear zinc center that plays a pivotal role in the enzyme's function, highlighting the importance of metal ions in biological catalysis (Thoden et al., 2001).

Chemical Reactions and Properties

Dihydroorotate dehydrogenase catalyzes the reversible conversion of carbamoyl aspartate to dihydroorotate, employing a unique catalytic mechanism involving a binuclear zinc center. This enzyme demonstrates specificity for dihydropyrimidine substrates and can utilize various N-substituted dihydroorotates as substrates, indicating a broad substrate tolerance and the role of the enzyme in pyrimidine biosynthesis (Hines et al., 1986).

Scientific Research Applications

  • Methylation of the DPYD Promoter and Cancer Treatment : Methylation in the DPYD promoter region might regulate dihydropyrimidine dehydrogenase (DPD) activity, impacting 5-fluorouracil (5-FU) toxicity in cancer patients (Ezzeldin, Lee, Mattison, & Diasio, 2005).

  • Methylobacterium extorquens in Biotechnology : This organism's methylotrophy is significant for producing value-added products from renewable resources like methanol (Ochsner, Sonntag, Buchhaupt, Schrader, & Vorholt, 2014).

  • Therapeutic Development : Selective inhibition of dihydroorotate dehydrogenase (DHODH) has shown promise in treating cancer, immunological disorders, and infections (Reis, Calil, Feliciano, Pinheiro, & Nonato, 2017).

  • Inhibition of Human Dihydroorotate Dehydrogenase : Certain compounds like 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine inhibit human DHODH, which could be useful in medicinal chemistry (Lucas-Hourani et al., 2015).

  • Mitochondrial Enzyme Studies : Bovine liver mitochondrial dihydroorotate dehydrogenase, a dihydroorotate:ubiquinone oxidoreductase, has been studied for its specificity and substrate oxidation rates (Hines, Keys, & Johnston, 1986).

  • Central Nervous System Actions : Thyrotropin-releasing hormone analogues containing dihydroorotic acid, like TA-0910, show significant central nervous system actions (Suzuki, Sugano, Matsumoto, Yamamura, & Ishida, 1990).

  • Pyrimidine Biosynthesis : Dihydroorotate dehydrogenase's location on the outer membrane of mitochondria plays a crucial role in pyrimidine biosynthesis (Chen & Jones, 1976).

  • Anti-arthritic Potential : Benzylidenehydrazinyl-substituted thiazole derivatives, potent inhibitors of human DHODH, show potential anti-arthritic effects (Li et al., 2015).

  • Antimalarial Drugs : Orotate analogs that inhibit dihydroorotase and dihydroorotate dehydrogenase are potential antimalarial drugs (Krungkrai, Krungkrai, & Phakanont, 1992).

  • Antiviral Properties : 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines show promising antiviral properties, significantly inhibiting human DHODH (Munier-Lehmann et al., 2015).

Safety And Hazards

While specific safety and hazard information for “Methyl dihydroorotate” was not found, it’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .

properties

IUPAC Name

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRONAYCHITNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341654
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl dihydroorotate

CAS RN

23903-57-3
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Hines, LD Keys 3rd, M Johnston - Journal of Biological Chemistry, 1986 - Elsevier
… , 5-methyl orotate, and racemic cis-5-methyl dihydroorotate. … , and racemic cis-5-methyl dihydroorotate. I dihydroorotate 2 orotate * … Fractions containing cis-5-methyl dihydroorotate were …
Number of citations: 73 www.sciencedirect.com
LD Keys III, M Johnston - Journal of the American Chemical …, 1985 - ACS Publications
… A similarly large coupling constant difference is observed for the C6-hydrogen signal of methyl dihydroorotate (6) in D20. We Find that the magnitudes of the 5,6-coupling constants—…
Number of citations: 12 pubs.acs.org
V Hines, M Johnston - Biochemistry, 1989 - ACS Publications
… Because of these apparent ambiguities, we examined the reactions of the enzyme with the alternate cosubstrates methyl dihydroorotate and menadione (Figure 2). These compounds …
Number of citations: 60 pubs.acs.org
VL HINES - 1987 - search.proquest.com
… Two 5 «-alkyl pyrimidines, 5-methyl orotate and racemic cis-5-methyl dihydroorotate, are also good competitive inhibitors of the dehydrogenase. 6R-DHO binds only poorly to the …
Number of citations: 0 search.proquest.com
DY Sniker, ÉI Stankevich, GY Dubur - Chemistry of Heterocyclic …, 1970 - Springer
Esters of DL-dihydroorotic acid have been obtained by catalytic hydrogenation of esters of orotic acid (using PtO 2 and 5% Rh on Al 2 O 2 as catalysts), and by esterifying DL-…
Number of citations: 2 link.springer.com
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
… [15] P ethyl-orotate + reduced acceptor S methyl-dihydroorotate + acceptor <9> (Reversibility: ?) [15,16] P methyl-orotate + reduced acceptor S tert-butyl-dihydroorotate + acceptor <9> (…
Number of citations: 0 link.springer.com
CK Lee, JY Shim - Bulletin of the Korean Chemical Society, 1991 - pdf.lookchemmall.com
… It seems to be in contrast to what observed in methyl dihydroorotate (2j) in which H, peak appeared in the upfield region (S 266 vs S 292 for H,).* …
Number of citations: 9 pdf.lookchemmall.com
M SUZUKI, H MAEDA, K KONDO… - Chemical and …, 1989 - jstage.jst.go.jp
… It was confirmed that 3-methylation of 6a or 6b in the presence of NaH or tert-BuOK gave the desired 3-methyldihydroorotate without racemization or conversion to a hydantoin ring. …
Number of citations: 6 www.jstage.jst.go.jp
DY Sniker, ÉI Stankevich, GY Dubur - Chemistry of Heterocyclic …, 1972 - Springer
… Only the previously observed [2] transesterification of Ia to methyl dihydroorotate 0I) is observed in absolute methanol, even in the presence of a 40-fold excess of dibutylamine. …
Number of citations: 2 link.springer.com
M Meusel, A Ambrożak, TK Hecker… - The Journal of Organic …, 2003 - ACS Publications
… Methyl dihydroorotate underwent a methoxide-catalyzed conversion to methyl hydantoin-5-acetate, and dimethyl 2-ureidosuccinate was supposed to be the intermediate; thus, the …
Number of citations: 66 pubs.acs.org

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